molecular formula C21H27ClN4O3 B560166 K-Ras G12C-IN-2 CAS No. 1629267-75-9

K-Ras G12C-IN-2

カタログ番号 B560166
CAS番号: 1629267-75-9
分子量: 418.922
InChIキー: LTHUJAPYGTUVMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

K-Ras G12C-IN-2 is an irreversible covalent inhibitor that specifically targets the oncogenic mutant K-Ras G12C . It blocks K-Ras G12C interactions and has been shown to have promising anticancer activity in patients with advanced solid tumors harboring the KRAS G12C mutation .


Synthesis Analysis

The synthesis of K-Ras G12C-IN-2 involves complex biochemical processes. The Shokat lab achieved a breakthrough in 2013 by showing that the activated KRAS isozyme caused by the G12C mutation in the KRAS gene can be directly inhibited via a newly unearthed switch II pocket .


Molecular Structure Analysis

The molecular structure of K-Ras G12C-IN-2 is complex. It involves the interaction of the compound with the switch II pocket of the KRAS G12C protein . The switch II pocket is a crucial part of the protein’s structure that allows for the binding of the inhibitor .


Chemical Reactions Analysis

The chemical reactions involved in the action of K-Ras G12C-IN-2 are intricate. The compound rapidly binds to KRAS G12C, increasing the reaction rate significantly . It also blocks the exchange of GDP to GTP with high efficacy .

科学的研究の応用

  • Covalent Inhibition of KRAS(G12C) : Covalent compounds targeting KRAS(G12C) have shown improved potency and selectivity. They are valuable for dissecting RAS biology and developing pharmacologic strategies to target KRAS(G12C) (Westover, Jänne, & Gray, 2016).

  • Small-Molecule Modulation of Ras Signaling : Small-molecule ligands have been identified that selectively target mutated K-Ras(G12C), marking a significant advancement in cancer research (Spiegel, Cromm, Zimmermann, Grossmann, & Waldmann, 2014).

  • Allosteric Control of GTP Affinity and Effector Interactions : Inhibitors targeting K-Ras(G12C) can allosterically control GTP affinity, affecting the nucleotide state of Ras and impairing binding to effectors like Raf (Ostrem, Peters, Sos, Wells, & Shokat, 2013).

  • K-Ras(G12D)-Selective Inhibitory Peptides : Discovery of selective inhibitory peptides to K-Ras(G12D), contributing to the development of targeted drugs (Sakamoto et al., 2017).

  • Drugging K-RasG12C through Covalent Inhibitors : Covalent inhibitors targeting K-RasG12C have shown promising results in disrupting Ras functions and could revolutionize the characterization of Ras as "undruggable" (Ni, Li, He, Zhang, Zhang, & Lu, 2019).

  • Identification of Novel Covalent Inhibitors of K-Ras G12C : Novel compounds targeting K-Ras G12C have been identified, demonstrating efficacy in xenograft models of non-small cell lung cancer (Satyam et al., 2016).

  • Covalent Guanosine Mimetic Inhibitors of G12C KRAS : Development of hydrolytically stable analogues of covalent G12C KRAS inhibitors provides a foundation for future drug development (Xiong et al., 2017).

  • Identification of Novel K-Ras G12C Inhibitors Using DNA Encoded Library Platform : Discovery of chemically distinct series of K-Ras G12C-GDP specific covalent inhibitors, showing potential for treating cancers with this mutation (Arora et al., 2019).

Safety And Hazards

K-Ras G12C-IN-2 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

将来の方向性

The future of K-Ras G12C-IN-2 looks promising. It is currently being investigated in multiple clinical trials . There is also ongoing research to understand the resistance mechanisms to KRAS G12C inhibitors and to develop new therapeutic strategies to overcome this resistance .

特性

IUPAC Name

1-[3-[4-[2-(4-chloro-5-cyclopropyl-2-hydroxyanilino)acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O3/c1-2-20(28)26-12-15(13-26)24-5-7-25(8-6-24)21(29)11-23-18-9-16(14-3-4-14)17(22)10-19(18)27/h2,9-10,14-15,23,27H,1,3-8,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHUJAPYGTUVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)N2CCN(CC2)C(=O)CNC3=C(C=C(C(=C3)C4CC4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

K-Ras G12C-IN-2

Citations

For This Compound
1
Citations
M Gillani, A Farhan, S Rizwan… - …, 2017 - pharmacophorejournal.com
Background: Lung cancer is known as universal and common disease and the first leading reason for the death of males and females. Worldwide death causes due to lung cancer each …
Number of citations: 2 pharmacophorejournal.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。